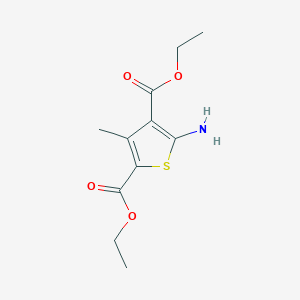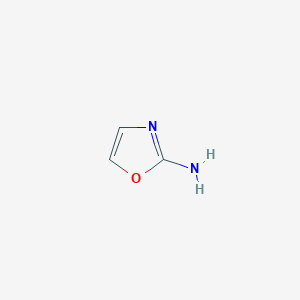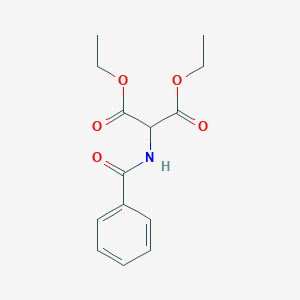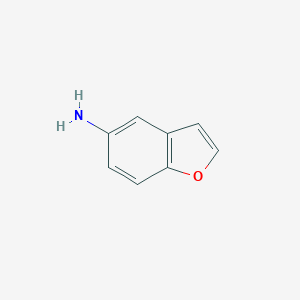![molecular formula C25H24N4O5 B105213 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 503614-92-4](/img/structure/B105213.png)
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
概要
説明
The compound 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a significant intermediate in the synthesis of apixaban, an anticoagulant medication. The structure of this compound has been characterized using X-ray powder diffraction, which provided detailed information about its crystallographic parameters, such as unit-cell dimensions and space group .
Synthesis Analysis
Although the synthesis process for the specific compound is not detailed in the provided papers, it is related to the family of pyrazolo[4,3-b]pyridine derivatives. These derivatives, including compounds L1 and L2 mentioned in the second paper, are synthesized and have been characterized for their stability and polycrystalline structure. The thermal stability of these compounds varies, with L1 being stable up to 266°C and L2 up to 376°C, indicating that the presence of different substituents on the phenyl group can significantly affect the thermal properties of these compounds .
Molecular Structure Analysis
The molecular structure of the compound has been elucidated using X-ray powder diffraction, which provided accurate measurements of the unit-cell dimensions and angles, as well as the space group P-1. This information is crucial for understanding the three-dimensional arrangement of the atoms within the crystal lattice and for predicting the compound's interaction with other molecules .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving the compound. However, given its role as an intermediate in the synthesis of apixaban, it can be inferred that the compound participates in further chemical transformations to produce the final anticoagulant drug. The pyrazolo[4,3-b]pyridine derivatives, similar in structure to the compound , have been used to fabricate devices, indicating that these compounds can undergo chemical reactions to form thin films suitable for electronic applications .
Physical and Chemical Properties Analysis
The physical properties of the compound include its crystallographic parameters, which have been determined to be a = 14.101(4) Å, b = 10.105(6) Å, c = 9.532(7) Å, with angles α = 72.774(1)°, β = 97.356(3)°, γ = 108.237(3)°, and a unit-cell volume V = 1231.45 ±3. The compound crystallizes in the space group P-1 with no detectable impurities observed . The chemical properties, such as reactivity or interaction with other substances, are not directly discussed, but the related compounds L1 and L2 have been used to create devices with photovoltaic properties, suggesting that the compound may also possess interesting electronic properties .
科学的研究の応用
X-Ray Powder Diffraction Data Analysis
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is significant in the synthesis of anticoagulant, apixaban. X-ray powder diffraction data of this compound shows no detectable impurities, indicating its purity and significance in drug synthesis (Wang, Suo, Zhang, Hou, & Li, 2017).
Treatment and Nursing Applications
A study focused on this compound's application in treating children's bronchial pneumonia. Its effectiveness was analyzed through various biological assays, including enzyme-linked immunosorbent assay and real-time polymerase chain reaction, indicating its biological activity and potential therapeutic use (Ding & Zhong, 2022).
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in synthesizing various biologically active compounds. It plays a crucial role in developing small molecule inhibitors, especially in cancer research, highlighting its significance in medicinal chemistry (Wang, Wang, Xu, Wu, Tang, Zheng, 2016).
Discovery as a Factor Xa Inhibitor
The compound was identified as a potent and selective inhibitor of blood coagulation factor Xa. It demonstrates significant potency, selectivity, and efficacy, making it a valuable discovery in the field of anticoagulant drugs (Pinto et al., 2007).
Corrosion Inhibition in Industrial Applications
In industrial applications, derivatives of pyrazolopyridine, which include this compound, have been investigated for their corrosion inhibition properties on metals in acidic environments. This suggests its potential application in materials science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHOTDYJQGTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623725 | |
| Record name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
CAS RN |
503614-92-4 | |
| Record name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503614-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apixaban acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKR3573LDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of this compound?
A1: The research paper provides detailed X-ray powder diffraction data for 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. Key findings include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)


![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)



